

Derrisisoflavone J: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Derrisisoflavone J*

Cat. No.: *B15291066*

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Introduction

Derrisisoflavone J is a novel prenylated and hydroxyethylated isoflavone isolated from the twigs and leaves of *Derris robusta*. As a member of the isoflavonoid class of natural products, it represents a unique chemical scaffold of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of **Derrisisoflavone J**, based on currently available scientific literature.

Chemical Structure and Properties

Derrisisoflavone J was first isolated and characterized by Tang et al. in 2016. Its structure was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1]. To date, **Derrisisoflavone J** and its isomer, Derrisisoflavone K, are the first reported examples of hydroxyethylated isoflavonoids[1].

Molecular Formula: C₂₂H₂₂O₆[1]

Molecular Weight: 382.41 g/mol

Chemical Structure:

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Caption: 2D structure of **Derrisisoflavone J**.

Spectroscopic Data

The structural confirmation of **Derrisisoflavone J** is based on the following key spectroscopic data:

Table 1: Spectroscopic Data for Derrisisoflavone J[1]

Data Type	Value
Appearance	White amorphous powder
HRESIMS (pos.)	m/z 405.1305 [M + Na] ⁺ (calcd. for C ₂₂ H ₂₂ O ₆ Na, 405.1309)
UV (MeOH) λ _{max} (log ε)	213 (4.59), 267 (4.56), 338 (sh) (3.59) nm

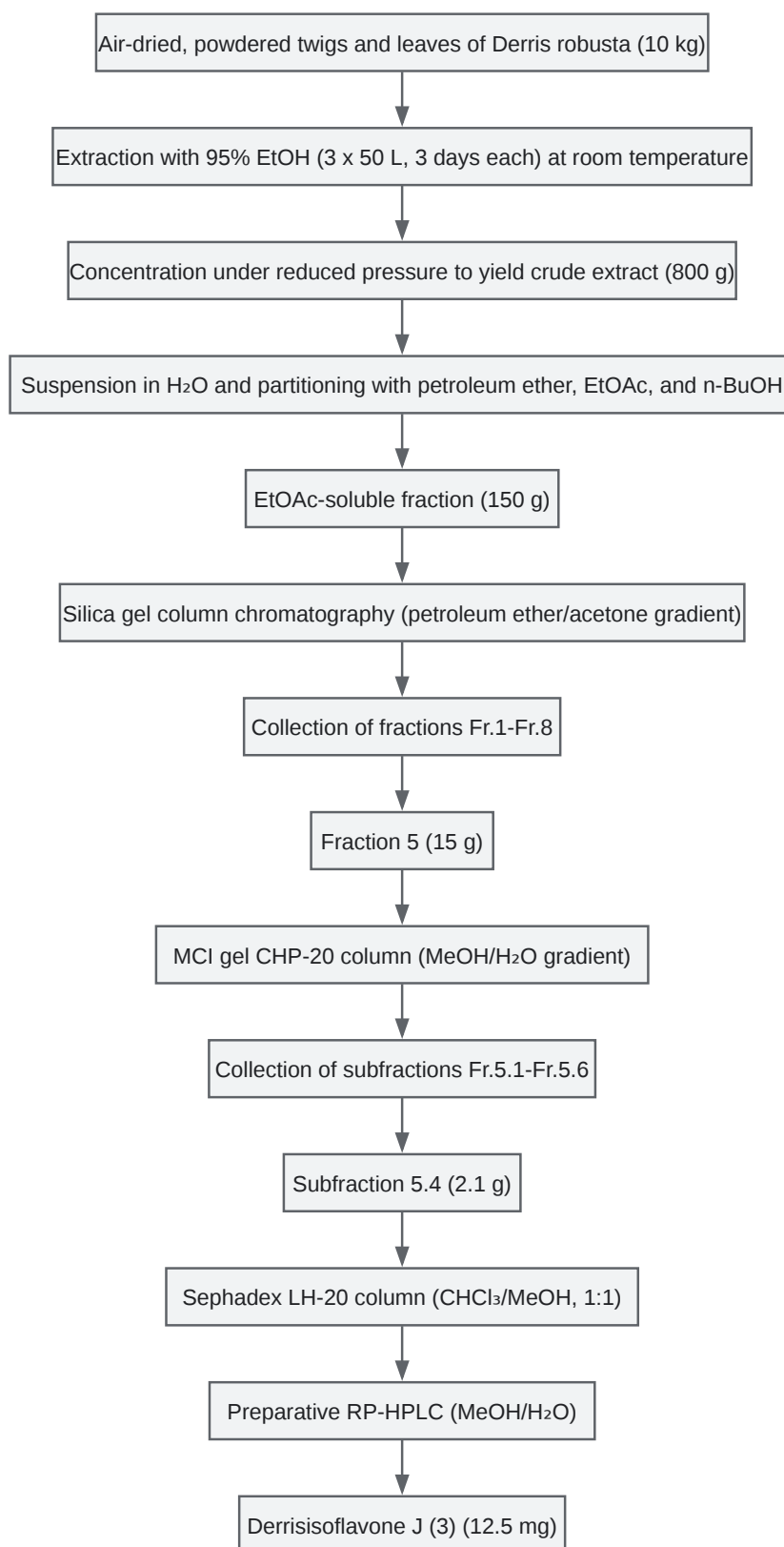
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Derrisisoflavone J (in CDCl₃)[1]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	152.9	7.97 (s)
3	123.7	
4	175.7	
5	162.7	
6	98.7	
7	164.5	6.36 (s)
8	105.2	
9	157.5	
10	111.9	
1'	123.1	
2'	130.4	7.19 (d, 2.0)
3'	115.1	
4'	157.8	
5'	115.1	6.94 (d, 8.4)
6'	129.8	
1''	29.3	3.30 (overlapped)
2''	122.0	
3''	132.3	5.25 (t, 7.2)
4''	25.8	
5''	17.9	
1'''	35.1	1.77 (s)
2'''	61.2	
		1.69 (s)
		2.89 (t, 6.6)
		3.84 (t, 6.6)

Experimental Protocols

Isolation of Derrisisoflavone J

The following protocol outlines the extraction and isolation of **Derrisisoflavone J** from *Derris robusta*.



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Isolation workflow for **Derrisisoflavone J**.

Structural Elucidation

The structure of **Derrisisoflavone J** was determined by comprehensive analysis of its spectroscopic data. HRESIMS data established the molecular formula. The ^1H and ^{13}C NMR spectra were assigned based on DEPT and 2D NMR experiments (^1H - ^1H COSY, HSQC, and HMBC). The connectivity of the prenyl and hydroxyethyl groups to the isoflavone core was confirmed through key HMBC correlations.

Biological Activity

Currently, there is no published data specifically detailing the biological activities, such as IC_{50} or EC_{50} values, or the specific signaling pathways modulated by **Derrisisoflavone J**.

However, the genus *Derris* is a known rich source of flavonoids and isoflavonoids that exhibit a wide range of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant effects. Other prenylated isoflavonoids isolated from *Derris* species have demonstrated anti-inflammatory properties. Further research is required to determine the specific biological profile of **Derrisisoflavone J**.

Conclusion

Derrisisoflavone J is a recently discovered isoflavonoid with a unique hydroxyethylated structure. The detailed spectroscopic and isolation data presented here provide a solid foundation for researchers and scientists to undertake further studies. Future investigations into its biological activities and potential mechanisms of action are warranted to explore its potential as a lead compound in drug development programs.

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References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from *Derrisrobusta* - PMC [pmc.ncbi.nlm.nih.gov]

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